molecular formula C10H19N3O B2556592 5-(Piperazin-1-yl)azepan-2-one CAS No. 1909316-54-6

5-(Piperazin-1-yl)azepan-2-one

Cat. No.: B2556592
CAS No.: 1909316-54-6
M. Wt: 197.282
InChI Key: DAJNGANBLRUIIS-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)azepan-2-one is a heterocyclic compound featuring a seven-membered azepan-2-one (caprolactam) ring with a piperazine moiety attached at the 5-position. Piperazine, a six-membered ring containing two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to modulate receptor binding and pharmacokinetic properties. The azepan-2-one core contributes conformational rigidity and metabolic stability, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name

5-piperazin-1-ylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c14-10-2-1-9(3-4-12-10)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJNGANBLRUIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC1N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors to optimize reaction times and conditions, thereby enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

5-(Piperazin-1-yl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)azepan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations

Impact of Core Structure: The coumarin derivatives () exhibit 5-HT1A antagonism, attributed to their planar aromatic core, which facilitates receptor binding. In contrast, azepan-2-one-based compounds (e.g., 1-hydroxy-3-(4-(4-methoxyphenoxy)phenylsulfonyl)azepan-2-one) target MMPs, likely due to the conformational flexibility of the seven-membered ring accommodating enzyme active sites . The absence of an aromatic core in 5-(Piperazin-1-yl)azepan-2-one may limit its 5-HT1A activity but enhance selectivity for other targets.

Role of Linkers and Substituents :

  • In coumarin derivatives, alkyl linkers (e.g., pentyloxy in 1b ) and electron-withdrawing groups (e.g., fluorine, bromine) on the arylpiperazine moiety improve 5-HT1A binding affinity. For example, 4e (ethoxy linker, 3-fluorophenyl) shows higher potency (EC50 = 527 nM) than 1b (EC50 = 980 nM) .
  • In azepan-2-one analogs, bulky substituents like sulfonyl groups () may enhance MMP inhibition by interacting with catalytic zinc ions.

Piperazine Modifications: Piperazine substitution patterns (e.g., fluorophenyl in coumarin derivatives vs. unsubstituted piperazine in this compound) significantly influence target engagement. For instance, 2-cyanophenyl substitution in 4j reduces EC50 to 538 nM compared to 2-fluorophenyl in 1b (EC50 = 980 nM) .

Notes

  • The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs.
  • Substituent effects (e.g., halogenation, linker length) are critical for optimizing receptor binding and metabolic stability .

Biological Activity

5-(Piperazin-1-yl)azepan-2-one, a compound characterized by its piperazine and azepan moieties, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2OC_{10}H_{16}N_2O with a molecular weight of approximately 184.25 g/mol. The structure features a piperazine ring attached to an azepan-2-one, which may contribute to its biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing piperazine and azepan structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • CNS Activity : Some derivatives are explored for their neuropharmacological properties.
  • Anticancer Potential : There is emerging interest in the role of such compounds in cancer treatment.

Antimicrobial Activity

In studies involving structurally related compounds, significant antimicrobial activity has been observed. For example, derivatives like 2-(piperazin-1-yl)naphtho[2,3-d]thiazole have demonstrated potent effects against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 2.5 to 6.7 µg/mL, indicating strong antibacterial properties .

CompoundTarget BacteriaMIC (µg/mL)
PNTS. epidermidis2.5
S. aureus2.5
MRSA6.7

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit critical enzymes such as DNA gyrase, affecting bacterial replication.
  • Cell Membrane Interaction : The uptake of these compounds into microbial cells can lead to disruption of cellular functions without necessarily destroying the cell membrane .
  • Receptor Modulation : Given the presence of the piperazine moiety, interactions with neuroreceptors could be significant, suggesting potential use in CNS disorders.

Study on Antimicrobial Properties

A recent study focused on a related compound demonstrated that it was taken up by over 50% of microbial cells within 30 minutes, leading to observable changes in cell morphology via transmission electron microscopy (TEM). These changes included hollowed-out cytoplasms without membrane disintegration, suggesting a targeted intracellular mechanism .

Neuropharmacological Studies

Research into piperazine derivatives has indicated potential anxiolytic and anticonvulsant activities. For instance, compounds were tested against pentylenetetrazole-induced seizures in animal models, showing promise in modulating seizure activity while minimizing neurotoxicity .

Q & A

Q. What are the established synthetic routes for 5-(Piperazin-1-yl)azepan-2-one, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and cyclic ketone precursors. Key parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve optimal cyclization .
  • Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency in heterocyclic systems .
  • Purification methods : Fast column chromatography or recrystallization is critical to isolate the product from byproducts (e.g., unreacted piperazine or ketone intermediates) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity. For example, piperazine protons appear as multiplets near δ 2.5–3.5 ppm, while the azepanone carbonyl resonates at ~170 ppm in 13^13C NMR .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 225.17) and fragmentation patterns .
  • Melting point analysis : Consistency with literature values (e.g., 187–190°C) indicates purity .

Q. What safety protocols are recommended for handling piperazine derivatives like this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Spill management : Collect spills using non-reactive absorbents (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity in the synthesis of this compound derivatives?

  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may favor nucleophilic attack at specific positions .
  • Steric hindrance mitigation : Bulkier substituents on the azepanone ring can be introduced to direct piperazine coupling to less hindered sites .
  • Kinetic vs. thermodynamic control : Monitoring reaction progress via TLC or HPLC helps identify intermediates and adjust time/temperature for desired products .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data for piperazine-containing compounds?

  • Data triangulation : Cross-validate computational models (e.g., molecular docking) with in vitro assays (e.g., enzyme inhibition) to identify false positives .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 5-(4-methylpiperazin-1-yl) analogs) to isolate confounding variables like solubility or metabolic stability .
  • Experimental replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out methodological inconsistencies .

Q. What methodologies assess the structure-activity relationship (SAR) of this compound analogs in pharmacological studies?

  • Functional group substitution : Replace the piperazine moiety with morpholine or thiomorpholine to evaluate flexibility/rigidity effects on target binding .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., RCSB PDB ligand data) or NMR-based titration to identify critical hydrogen-bonding interactions .
  • In vivo pharmacokinetics : Measure bioavailability and half-life in animal models to correlate structural modifications (e.g., N-methylation) with metabolic stability .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Purity verification : Reanalyze samples using DSC (differential scanning calorimetry) to confirm thermal properties .
  • Stereochemical considerations : Ensure enantiomeric purity via chiral HPLC or optical rotation measurements, as impurities from racemization may alter physical properties .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of piperazine derivatives?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC50_{50} or LD50_{50} values .
  • Outlier detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points caused by experimental error .

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